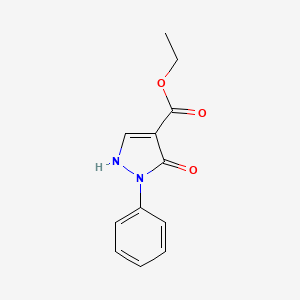

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAFMVYYSHQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279197, DTXSID20952870 | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30588-33-1, 88585-32-4 | |

| Record name | NSC11628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazolone core is a privileged scaffold found in numerous pharmacologically active compounds.[1][2][3] This document elucidates the core chemical transformations, provides a detailed mechanistic breakdown based on the principles of the Knorr pyrazole synthesis, and presents a validated experimental protocol.[1][4] It is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies for the laboratory synthesis of this valuable intermediate.

Part 1: The Pyrazolone Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole ring and its derivatives, particularly pyrazolones, represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their versatile structure serves as a foundational template for the design of novel therapeutic agents. This compound (CAS No: 7251-53-8) is a significant derivative within this class, frequently employed as a precursor for synthesizing more complex molecules and exploring new pharmaceuticals.[5] Understanding its synthesis is fundamental to leveraging its potential in organic and medicinal chemistry research.[5]

Part 2: The Core Synthesis Mechanism: A Knorr-Type Cyclocondensation

The most common and efficient route for preparing the target compound is through a cyclocondensation reaction, a variation of the classic Knorr pyrazole synthesis.[1][4][6] This reaction involves the condensation of a hydrazine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound.[4][5][6][7] For the synthesis of this compound, the key reactants are Phenylhydrazine and Diethyl ethoxymethylenemalonate (DEEMM) .

The reaction proceeds through several distinct mechanistic steps, often catalyzed by a weak acid like glacial acetic acid, which facilitates the key condensation and cyclization steps.[1][4]

Mechanistic Breakdown

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine onto the electron-deficient carbon of the ethoxymethylene group of DEEMM. This step is highly favorable due to the strong nucleophilicity of the hydrazine.

-

Elimination of Ethanol: Following the initial addition, a molecule of ethanol is eliminated, forming a stable hydrazone-like intermediate.

-

Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic attack. The second nitrogen atom of the hydrazine moiety attacks one of the ester carbonyl groups. This cyclization is thermodynamically driven by the formation of a stable five-membered heterocyclic ring.

-

Final Elimination of Ethanol: A second molecule of ethanol is eliminated from the cyclic intermediate, leading to the formation of the final, stable pyrazolone ring system. The resulting product is this compound.

The overall mechanism is a robust and high-yielding process, making it a preferred method for laboratory and industrial scale synthesis.[4]

Visualization of the Synthesis Mechanism

Caption: Reaction mechanism for pyrazolone synthesis.

Part 3: Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents

-

Phenylhydrazine

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

-

Crushed Ice

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (0.1 mol) and absolute ethanol (100 mL).

-

Reagent Addition: While stirring, add diethyl ethoxymethylenemalonate (DEEMM) (0.1 mol) to the flask. Add a few drops (approx. 0.5 mL) of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath.

-

Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of crushed ice with stirring. A solid precipitate of the product should form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acid and impurities.

-

Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[8][9]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part 4: Characterization and Data

Confirmation of the synthesized product's structure and purity is achieved through standard analytical techniques. The following table summarizes the expected characterization data for this compound.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₂N₂O₃[10] |

| Molecular Weight | 232.24 g/mol [10] |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to ethyl ester protons (triplet and quartet), aromatic protons (multiplet), and pyrazole ring proton (singlet). |

| ¹³C NMR | Peaks for carbonyl carbons (ester and keto), aromatic carbons, and aliphatic carbons of the ethyl group. |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks around 1700-1740 (C=O, ester), 1650-1680 (C=O, keto), and 1500-1600 (C=C, aromatic). |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ at m/z 232.24 or [M+H]+ at 233.25. |

Part 5: Conclusion

The synthesis of this compound via a Knorr-type cyclocondensation is an efficient, reliable, and well-established method. It provides excellent yields of a highly valuable building block for pharmaceutical research.[11] The mechanism, involving a sequential nucleophilic addition, elimination, and intramolecular cyclization, is a classic example of heterocyclic ring formation. The protocol and data presented in this guide offer a robust framework for the successful synthesis and characterization of this important compound, empowering researchers to further explore its utility in the development of novel chemical entities.

References

-

Benchchem. This compound.

-

Chem Help Asap. Knorr Pyrazole Synthesis.

-

Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

-

Slideshare. knorr pyrazole synthesis.

-

J&K Scientific LLC. Knorr Pyrazole Synthesis.

-

Name-Reaction.com. Knorr pyrazole synthesis.

-

Unknown. Knorr Pyrazole Synthesis.

-

Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

-

Biosynth. This compound.

-

NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

-

Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

-

Synthesis of Pyrazolone Derivatives and their Biological Activities.

-

MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.

-

ResearchGate. (PDF) A one-step synthesis of pyrazolone.

-

NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. As a versatile heterocyclic compound, it serves as a crucial building block in the fields of medicinal chemistry and organic synthesis, forming the backbone of numerous compounds with significant biological activities.

Core Chemical and Physical Properties

This compound is a pyrazole derivative characterized by a phenyl group at the 2-position, a keto group at the 3-position, and an ethyl carboxylate group at the 4-position of the pyrazole ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for further chemical modifications.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃[1][2] |

| Molecular Weight | 232.24 g/mol [1][2] |

| CAS Number | 30588-33-1[1][2] |

| Appearance | White to off-white solid[3] |

| Melting Point | Varies by specific derivative, e.g., 79°C for a bis-substituted derivative.[1] |

| InChI Key | RWFAFMVYYSHQLZ-UHFFFAOYSA-N[1] |

Synthesis and Reaction Mechanisms

The most common and efficient method for synthesizing the pyrazolone core of this compound is through a cyclocondensation reaction.[1] This typically involves the reaction of a β-keto ester, such as ethyl acetoacetate, with phenylhydrazine.[1]

Primary Synthetic Pathway: Cyclocondensation

The reaction is generally carried out under acidic conditions with reflux in a suitable solvent like ethanol or toluene.[1] The mechanism proceeds through the initial formation of a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final pyrazolone ring structure.

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: One-Pot Synthesis

Recent advancements have led to the development of highly efficient one-pot synthesis methods. An example of such a protocol is as follows:

-

To a solution of ethyl acetoacetate and phenylhydrazine in 50% ethanol, add a catalytic amount of InCl₃ (20 mol%).[1]

-

Subject the reaction mixture to ultrasound irradiation at 40°C for 20 minutes.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated through standard workup procedures, often involving extraction and purification by crystallization, with yields reported to be as high as 95%.[1]

Chemical Reactivity and Derivatization

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for creating a diverse library of derivatives.

-

Oxidation: The pyrazole ring can be oxidized to introduce different oxidation states.[1]

-

Reduction: The keto group at the 3-position can be reduced to a hydroxyl group, yielding alcohol derivatives.[1]

-

Substitution: The pyrazole ring is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]

Figure 2: Reactivity and derivatization pathways of the core pyrazole structure.

Spectroscopic Characterization

The structural features of this compound and its derivatives can be confirmed using various spectroscopic techniques. While specific values will vary between derivatives, some general characteristics can be noted.

-

Infrared (IR) Spectroscopy: For a similar compound, Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, characteristic peaks are observed at 1723 cm⁻¹ (ester C=O) and 1462 cm⁻¹ (sulfonyl S=O).[1] For the title compound, one would expect a strong absorption for the ester carbonyl and the ring keto group.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a related structure, the ethyl ester group typically shows a quartet for the OCH₂ protons and a triplet for the CH₃ protons.[1] Aromatic protons from the phenyl group will appear in the downfield region.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound (232.24 g/mol ).[1][2]

Applications in Drug Development and Agrochemicals

The pyrazole nucleus is a well-established pharmacophore, present in several commercially available drugs.[4][5] Derivatives of this compound are of significant interest for their potential biological activities.

-

Anti-inflammatory Properties: Many pyrazole derivatives have shown potent anti-inflammatory activity, with some studies suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes.[1][5]

-

Anticancer Activity: The pyrazole scaffold has been investigated for its ability to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[6] This makes pyrazole derivatives promising candidates for the development of novel anticancer agents.[6]

-

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[7][8]

-

Agrochemicals: Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of herbicides and pesticides.[1][3]

Conclusion

This compound is a cornerstone synthetic intermediate with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of its pyrazolone core, allows for the creation of a wide array of derivatives. The demonstrated biological activities of these derivatives, spanning anti-inflammatory, anticancer, and antimicrobial effects, underscore the importance of this compound in modern drug discovery and agrochemical research. Continued exploration of this scaffold is likely to yield novel therapeutic agents and other valuable chemical entities.

References

-

IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

-

PubMed. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" CAS number and identifiers

An In-depth Technical Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest within the fields of medicinal and organic chemistry. Its pyrazolone core, a privileged scaffold in drug discovery, serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and applications, with a focus on its role in drug development for researchers, scientists, and pharmaceutical professionals.

Chemical Identity and Molecular Descriptors

The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several identifiers across various chemical databases. It is important to note the existence of tautomers for this molecule, which can lead to different registry numbers for what is functionally the same chemical entity under typical conditions. The predominant tautomeric form is the 3-oxo (or 5-oxo) pyrazolone structure.

| Identifier | Value | Source |

| Primary CAS Number | 30588-33-1 | [1][2] |

| Alternative CAS Number | 7251-53-8 | [1] |

| CAS (Tautomer) | 89-33-8 (ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate) | [3][4] |

| IUPAC Name | ethyl 3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylate | |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 232.24 g/mol | [1][2] |

| InChI Key | RWFAFMVYYSHQLZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | [2] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a cyclocondensation reaction. This established method provides a reliable route to the pyrazolone core structure.

Synthetic Protocol: Cyclocondensation

The synthesis is typically achieved through the reaction of phenylhydrazine with a β-keto ester, such as diethyl ethoxymethylenemalonate or a related derivative. A common variant involves the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.[1]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in a suitable solvent, such as ethanol or toluene.

-

Addition of β-Keto Ester: To the solution from Step 1, add diethyl ethoxymethylenemalonate (or a similar β-keto ester) in a stoichiometric amount.

-

Reaction Conditions: The mixture is typically refluxed for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The choice of an acidic catalyst can sometimes be employed to improve reaction rates.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization, commonly from ethanol, to yield the final product as an off-white or pale yellow solid.[5]

Reaction Mechanism and Rationale

The causality behind this protocol lies in the nucleophilic nature of the hydrazine and the electrophilic centers of the β-keto ester. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring. Refluxing provides the necessary activation energy for the dehydration and cyclization steps to proceed to completion.

Caption: Synthetic pathway for the target compound.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure of this compound.

| Spectroscopic Data | Observed Values |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) = 9.77 (s, 1H), 7.83 – 7.78 (m, 2H), 7.77 (s, 1H), 7.47 (t, J = 7.8 Hz, 2H), 7.37 – 7.29 (m, 1H), 4.37 (q, J = 7.1 Hz, 2H), 1.44 – 1.35 (m, 3H)[5] |

| ¹³C-NMR (101 MHz, CDCl₃) | δ (ppm) = 166.5, 156.8, 138.6, 137.6, 129.3, 127.3, 121.5, 95.2, 60.9, 14.5[5] |

| IR (Diamond-ATR, neat) | νmax (cm⁻¹) = 2898, 1714, 1624, 1554, 1498, 1457, 1373, 1342, 1233, 1157, 1113, 1064, 926, 765, 746, 685[5] |

| HRMS (ES-ToF) | m/z: [M + H]⁺ calc. for (C₁₂H₁₃N₂O₃)⁺: 233.0921, found: 233.0927[5] |

Role in Drug Discovery and Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs highlights its metabolic stability and capacity for versatile biological interactions.[6][7]

A Versatile Building Block

This compound serves as a key intermediate for creating more complex molecules with potential biological activity.[1] The ester and ketone functionalities, along with the phenyl ring, provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Therapeutic Potential of Pyrazole Derivatives

The pyrazole core is integral to drugs with a wide range of therapeutic applications, including:

-

Anti-inflammatory Agents: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[8][9]

-

Anticancer Agents: Novel pyrazole compounds have shown potential as kinase inhibitors and anti-proliferative agents against various cancer cell lines.[8]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against drug-resistant bacteria.[6]

-

Analgesics and Antipyretics: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]

Caption: Role as a scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area.[11][12]

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[11][13]

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis, well-characterized structure, and the proven therapeutic potential of the pyrazole scaffold make it an invaluable tool for researchers dedicated to the discovery and development of next-generation pharmaceuticals.

References

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2185-2207. Retrieved January 17, 2026, from [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Compound 6: this compound | Imperial College London. (2024, June 3). Retrieved January 17, 2026, from [Link]

-

ethyl 1-phenyl-1H-pyrazole-4-carboxylate - Chemical Synthesis Database. (2025, May 20). Retrieved January 17, 2026, from [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2013, July 11). Retrieved January 17, 2026, from [Link]

-

Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 4. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]

- 5. Compound 6: this compound | Imperial College London [data.hpc.imperial.ac.uk]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the nuanced structural features of this pyrazolone derivative, underpinned by spectroscopic data, synthetic methodologies, and an exploration of its tautomeric nature.

Introduction: The Significance of the Pyrazolone Scaffold

Pyrazolone derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmaceuticals and functional materials. Their prevalence in drug discovery is notable, with applications as analgesic, anti-inflammatory, and antimicrobial agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of electronic and steric factors. This compound (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.24 g/mol , CAS No: 30588-33-1) serves as a key exemplar of this class, embodying the characteristic structural features that drive their utility.[1][2] Understanding the molecular architecture of this compound is paramount for the rational design of novel derivatives with tailored properties.

Synthesis and Molecular Elucidation: A Practical Approach

The reliable synthesis of this compound is crucial for its study and application. A common and effective synthetic route involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[1]

Experimental Protocol: Synthesis of this compound[3]

-

Reaction Setup: To a stirred mixture of potassium carbonate (K₂CO₃, 1.00 equiv) and phenylhydrazine (1.00 equiv) in water, add diethyl ethoxymethylenemalonate (1.00 equiv).

-

Heating: Heat the reaction mixture to 100 °C for 18 hours.

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (EtOAc). The organic layer is separated, and the aqueous layer is extracted with additional EtOAc.

-

Purification: The combined organic layers are washed with aqueous sodium hydroxide (NaOH). The combined aqueous layers are then acidified with hydrochloric acid (HCl) to a pH of 1-2 and extracted with EtOAc. The resulting organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.

-

Final Purification: An analytically pure sample can be obtained by recrystallization from ethanol.

This procedure provides the target compound in high yield and purity, as confirmed by spectroscopic analysis.[3]

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Molecular Structure and Tautomerism: A Deeper Dive

The molecular structure of this compound is characterized by a central pyrazolone ring, a phenyl substituent at the N2 position, and an ethyl carboxylate group at the C4 position. A critical aspect of the pyrazolone ring is its potential for tautomerism.

Tautomeric Forms

Pyrazolones can exist in several tautomeric forms, primarily the CH, OH, and NH forms. The relative stability of these tautomers is influenced by the solvent, temperature, and the nature of the substituents.

Diagram: Tautomeric Equilibrium

Caption: Principal tautomeric forms of the pyrazolone ring.

For this compound, the equilibrium between these forms is a key determinant of its reactivity and intermolecular interactions. Spectroscopic evidence, particularly NMR, is instrumental in elucidating the predominant tautomeric form in solution.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques provide invaluable insights into the molecular structure and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are definitive in confirming the structure of this compound.

| ¹H NMR (400 MHz, CDCl₃) [3] | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrazolone-H | 9.77 | s | 1H |

| Aromatic-H | 7.83 - 7.78 | m | 2H |

| Pyrazolone-H | 7.77 | s | 1H |

| Aromatic-H | 7.47 | t | 2H |

| Aromatic-H | 7.37 - 7.29 | m | 1H |

| -OCH₂CH₃ | 4.37 | q | 2H |

| -OCH₂CH₃ | 1.44 - 1.35 | m | 3H |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) [3] | Chemical Shift (δ, ppm) | Assignment |

| C=O (ester) | 166.5 | |

| C=O (pyrazolone) | 156.8 | |

| Aromatic-C | 138.6 | |

| Pyrazolone-C | 137.6 | |

| Aromatic-C | 129.3 | |

| Aromatic-C | 127.3 | |

| Aromatic-C | 121.5 | |

| Pyrazolone-C | 95.2 | |

| -OCH₂CH₃ | 60.9 | |

| -OCH₂CH₃ | 14.5 |

The presence of the singlet at 9.77 ppm in the ¹H NMR spectrum is indicative of the enolic proton, suggesting a significant contribution from the OH-tautomer in chloroform solution.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| IR (Diamond-ATR, neat) [3] | Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

| C-H stretch | 2898 | Aromatic and Aliphatic |

| C=O stretch | 1714 | Ester |

| C=C stretch | 1624 | Aromatic/Pyrazolone |

| C=N stretch | 1554 | Pyrazolone |

| C=C stretch | 1498, 1457 | Aromatic |

| C-O stretch | 1233 | Ester |

The strong absorption at 1714 cm⁻¹ is characteristic of the ester carbonyl group. The bands in the 1624-1457 cm⁻¹ region are attributed to the vibrations of the pyrazolone and phenyl rings.

Conformational Analysis: The Three-Dimensional Architecture

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its likely conformation.

Crystal structures of similar 2-phenyl-dihydropyrazole derivatives reveal that the phenyl ring is typically twisted out of the plane of the pyrazolone ring.[4] This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrazolone ring. The dihedral angle between the two rings is a key conformational parameter.

The ethyl carboxylate group also possesses conformational flexibility. The orientation of the ester group relative to the pyrazolone ring will be influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding in the enol tautomer.

Diagram: Key Conformational Features

Caption: Key conformational considerations for the title compound.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide further insights into the preferred conformation and the energy barriers associated with bond rotations. Such studies on related pyrazolone systems have been instrumental in understanding their structure-activity relationships.

Conclusion and Future Directions

This compound presents a fascinating case study in the molecular architecture of bioactive heterocyclic compounds. Its synthesis is well-established, and its structure is characterized by a dynamic tautomeric equilibrium. Spectroscopic data strongly supports the assigned structure and provides clues to its solution-state behavior.

Future research in this area would benefit from:

-

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation and intermolecular interactions.

-

Advanced NMR Studies: Two-dimensional NMR experiments could further elucidate the through-bond and through-space correlations, confirming assignments and providing more detailed conformational information.

-

Computational Modeling: In-depth DFT calculations could map the potential energy surface, predict the most stable conformers, and quantify the tautomeric equilibrium in different environments.

A deeper understanding of the structure and conformation of this and related pyrazolone derivatives will undoubtedly fuel the development of new and improved therapeutic agents and functional materials.

References

-

Rzepa, H. (2024). Compound 6: this compound. Imperial College London. [Link]

-

Li, Y., et al. (2014). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o563. [Link]

Sources

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Introduction

This compound, with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol , is a significant heterocyclic compound.[1] Its pyrazolone core structure is a key building block in the synthesis of various biologically active molecules, making it a compound of high interest in medicinal chemistry and drug development.[1] Accurate structural elucidation and confirmation are paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and standardized protocols for data acquisition.

The structure of this compound is characterized by a phenyl-substituted pyrazolone ring with an ethyl carboxylate group at the 4-position. It's important to note that this compound can exist in tautomeric forms, which can influence its spectroscopic properties.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the title compound, typically run in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic, pyrazole, and ethyl ester protons.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.77 | Singlet | 1H | OH (enol) or NH (keto) |

| 7.83 - 7.78 | Multiplet | 2H | Aromatic (ortho-protons of phenyl) |

| 7.77 | Singlet | 1H | C5-H of pyrazole |

| 7.47 | Triplet | 2H | Aromatic (meta-protons of phenyl) |

| 7.37 - 7.29 | Multiplet | 1H | Aromatic (para-proton of phenyl) |

| 4.37 | Quartet | 2H | -OCH₂CH₃ |

| 1.39 | Triplet | 3H | -OCH₂CH₃ |

Interpretation: The downfield singlet at 9.77 ppm is characteristic of a labile proton, likely the enolic OH or the NH proton of the pyrazolone ring, with its exact chemical shift being solvent and concentration-dependent. The aromatic region between 7.29 and 7.83 ppm integrates to 5 protons, consistent with a monosubstituted phenyl ring. The singlet at 7.77 ppm is assigned to the proton at the 5-position of the pyrazole ring. The ethyl group of the ester functionality is clearly identified by the quartet at 4.37 ppm (for the -OCH₂- protons) and the triplet at 1.39 ppm (for the -CH₃ protons), with their characteristic coupling pattern.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters:

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 1 second.

-

Number of scans: 16.

-

Spectral width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 156.8 | C3=O (pyrazolone) |

| 138.6 | C5 (pyrazole) |

| 137.6 | C-ipso (phenyl) |

| 129.3 | C-meta (phenyl) |

| 127.3 | C-para (phenyl) |

| 121.5 | C-ortho (phenyl) |

| 95.2 | C4 (pyrazole) |

| 60.9 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Interpretation: The spectrum shows two carbonyl carbons at 166.5 ppm and 156.8 ppm, corresponding to the ester and the pyrazolone ring carbonyls, respectively. The signals in the aromatic region (121.5-137.6 ppm) are consistent with the six carbons of the phenyl ring. The pyrazole ring carbons appear at 138.6 ppm (C5) and 95.2 ppm (C4). The ethyl ester carbons are observed at 60.9 ppm (-OCH₂) and 14.5 ppm (-CH₃).[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 101 MHz (for a 400 MHz ¹H) NMR spectrometer.

-

Parameters:

-

Acquisition mode: Proton-decoupled.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024.

-

Spectral width: 0 to 200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2898 | Medium | C-H stretch (aliphatic) |

| 1714 | Strong | C=O stretch (ester carbonyl) |

| 1624 | Strong | C=O stretch (pyrazolone carbonyl) / C=C stretch |

| 1554 | Strong | C=C stretch (aromatic) |

| 1498 | Strong | C=C stretch (aromatic) |

| 746, 685 | Strong | C-H bend (monosubstituted benzene) |

Interpretation: The IR spectrum prominently displays two strong carbonyl absorption bands. The band at 1714 cm⁻¹ is characteristic of the ester carbonyl group. The band at 1624 cm⁻¹ can be attributed to the pyrazolone carbonyl, which may be in conjugation with the C=C bond of the enol tautomer, causing a shift to a lower wavenumber. The presence of a broad absorption in the 3400-2500 cm⁻¹ range would be indicative of the O-H stretch of the enol form or N-H of the keto form. The sharp peaks at 746 and 685 cm⁻¹ are diagnostic for a monosubstituted phenyl ring.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond-ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

-

Processing: A background spectrum of the clean ATR crystal is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

| m/z | Proposed Fragment Identity |

| 233.0927 | [M+H]⁺ (Molecular Ion) |

| 205 | [M - C₂H₄]⁺ |

| 187 | [M - C₂H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode shows a protonated molecular ion [M+H]⁺ at m/z 233.0927, which corresponds to the calculated mass for C₁₂H₁₃N₂O₃⁺ (233.0921).[2] This provides strong evidence for the molecular formula. The fragmentation pattern can be rationalized by the loss of neutral molecules such as ethene (28 Da) from the ethyl group or ethanol (46 Da) from the ester functionality. The prominent peak at m/z 77 corresponds to the stable phenyl cation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A Time-of-Flight (ToF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive ESI.

-

Capillary voltage: 3.5 kV.

-

Drying gas flow: 8 L/min.

-

Gas temperature: 300 °C.

-

Mass range: 50-500 m/z.

-

-

Processing: The acquired data is processed to identify the accurate mass of the molecular ion and its fragments.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and formula. This detailed spectroscopic guide serves as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further synthetic applications and biological studies.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Imperial College London. (2024). This compound.

- Biosynth. (n.d.). This compound.

- Benchchem. (n.d.). This compound.

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Pyrazolone Derivatives

Introduction: The Pyrazolone Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, represents a privileged scaffold in the landscape of medicinal chemistry.[1] First synthesized in 1883, this versatile core structure has been the foundation for a remarkable diversity of compounds exhibiting a broad spectrum of pharmacological activities.[2][3] Its unique electronic and structural features allow for extensive chemical modification, enabling the fine-tuning of biological effects and the development of potent therapeutic agents.

From the early antipyretic and analgesic drugs like antipyrine and aminopyrine to modern targeted therapies, pyrazolone derivatives have demonstrated significant potential in treating a wide array of human diseases.[4][5] The therapeutic relevance of this scaffold is underscored by its presence in numerous clinically approved drugs.[6][7][8] This guide provides a comprehensive technical overview of the principal biological activities of pyrazolone derivatives, focusing on the underlying mechanisms of action and the robust experimental methodologies used to validate them. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents, offering field-proven insights for researchers and drug development professionals.[2][6][9][10]

Anti-inflammatory and Analgesic Activity

The hallmark of pyrazolone derivatives is their potent anti-inflammatory and analgesic activity. This was the first therapeutic application to be discovered and remains a primary area of research.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Many pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2.[3] However, significant research has been dedicated to developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[12][13] The inhibition of prostaglandin biosynthesis is a key contributor to the analgesic properties of these compounds.[5] Some derivatives may also engage other inflammatory pathways, such as inhibiting lipoxygenase or modulating the NF-κB signaling pathway.[3][14]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazolone derivatives.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

To quantify the inhibitory potential of a pyrazolone derivative against COX-2, a fluorometric assay is a robust and high-throughput method. This protocol is a self-validating system when appropriate controls are included.[15]

Principle: The assay measures the peroxidase activity of the COX enzyme. COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is detected using a fluorometric probe, which is oxidized in the process, resulting in a quantifiable fluorescent signal.[12] The reduction in the rate of fluorescence generation in the presence of the test compound is proportional to its inhibitory activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Dissolve the pyrazolone test compound and a positive control (e.g., Celecoxib) in DMSO to create 10 mM stock solutions.[12] Perform serial dilutions in the assay buffer to achieve a range of test concentrations. The final DMSO concentration must not exceed 1%.

-

Prepare working solutions of purified human recombinant COX-2 enzyme, Heme, a fluorometric probe (e.g., ADHP), and the substrate, arachidonic acid, in the assay buffer according to the kit manufacturer's instructions.[15][16]

-

-

Assay Plate Setup (96-well black plate):

-

Test Wells: Add 75 µL of COX assay buffer, 10 µL of the diluted pyrazolone compound, 1 µL of COX-2 enzyme, and other cofactors as specified by the assay kit.[17]

-

Positive Control Wells: Add 75 µL of buffer, 10 µL of the diluted positive control inhibitor (e.g., Celecoxib), and the enzyme/cofactors.

-

100% Activity Control Wells: Add 75 µL of buffer, 10 µL of DMSO vehicle, and the enzyme/cofactors.[16]

-

Background Wells: Add 75 µL of buffer, 10 µL of DMSO vehicle, and heat-inactivated enzyme to measure background fluorescence.[16]

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated. The duration is a critical parameter as many inhibitors are time-dependent.[16]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase per minute) for each well.

-

Subtract the background velocity from all other wells.

-

Determine the percent inhibition for each concentration of the pyrazolone derivative relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Anticancer Activity

The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[18][19] Derivatives have shown efficacy against various cancer cell lines through diverse mechanisms of action.[20]

Mechanisms of Action

Pyrazolone derivatives can induce cancer cell death and inhibit proliferation through multiple pathways:[18]

-

Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][18][19]

-

Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through both intrinsic (mitochondria-mediated) and extrinsic pathways. This often involves the activation of caspases (like caspase-3 and -7), an increase in reactive oxygen species (ROS), and changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[18][20]

-

Cell Cycle Arrest: Certain pyrazolone compounds can halt the cell cycle at specific phases (e.g., G1 or G2/M), preventing cancer cells from dividing and proliferating.[18]

-

Telomerase Inhibition: Some derivatives have been identified as potent catalytic blockers of telomerase, an enzyme that is crucial for the immortality of cancer cells.[2]

Caption: Multifaceted anticancer mechanisms of action for pyrazolone derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a fundamental, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[21][22]

Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21][23] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[22][23]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in a complete medium.

-

Harvest cells during their exponential growth phase.[22]

-

Determine cell density using a hemocytometer and seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[23]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazolone derivative in DMSO. Create a series of dilutions in a complete culture medium.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

-

Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

-

MTT Incubation:

-

Following the treatment period, remove the medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[23][25]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[23]

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT-containing medium without disturbing the crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][23]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21][23]

-

Calculate the percentage of cell viability for each treatment concentration using the formula: (% Viability) = (OD_treated / OD_control) * 100.

-

Plot the % Viability against the log of the compound concentration to determine the IC50 value.

-

Data Presentation: Comparative Cytotoxicity

| Derivative | Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.21 | [20] |

| Compound B | A549 (Lung) | 8.15 | [26] |

| Compound C | Hela (Cervical) | 4.94 | [27] |

| Compound D | HepG2 (Liver) | 15.0 | [18] |

| Combretastatin Analog | Cisplatin-Resistant | Potent Action | [18] |

Antimicrobial Activity

Pyrazolone derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.[9][10][28][29]

Mechanism of Action

The antimicrobial mechanisms are varied and depend on the specific structure of the derivative. Plausible targets include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are required for DNA replication and repair.[30]

-

Cell Wall/Membrane Disruption: Interference with the synthesis of the bacterial cell wall or disruption of the cell membrane integrity.

-

Biofilm Inhibition: Some pyrazolone derivatives have been shown to prevent the formation of biofilms, which are a major factor in antibiotic resistance.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31][32]

Principle: A standardized inoculum of the target microorganism is exposed to serial twofold dilutions of the pyrazolone derivative in a liquid growth medium within a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the pyrazolone derivative in an appropriate solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[33]

-

Medium: Use a suitable sterile broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[31]

-

Inoculum: Prepare a standardized inoculum of the test organism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).[31]

-

-

Plate Setup:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[34]

-

Add 100 µL of the concentrated pyrazolone stock to the first column of wells, creating a 1:2 dilution.

-

Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[34] Discard the final 100 µL from column 10.

-

Column 11 serves as the growth control (broth and inoculum, no compound).[35]

-

Column 12 serves as the sterility control (broth only).[34]

-

-

Inoculation and Incubation:

-

Interpretation of Results:

-

After incubation, examine the plate visually. The MIC is the lowest concentration of the pyrazolone derivative in which there is no visible turbidity (i.e., the first clear well).[31]

-

The growth control well should be turbid, and the sterility control well should be clear.

-

Anticonvulsant Activity

Certain pyrazolone derivatives have shown promise as anticonvulsant agents, suggesting their potential utility in the treatment of epilepsy.[2][8][36]

Mechanism of Action

The exact mechanisms are still under investigation but are thought to involve modulation of central nervous system (CNS) activity. Potential pathways include:

-

Interaction with ion channels (e.g., sodium, calcium) to stabilize neuronal membranes.

-

Enhancement of GABAergic inhibition (the primary inhibitory neurotransmitter system in the brain).

-

Reduction of oxidative stress and neuroinflammation in the brain, which are contributing factors to seizures.[1][37][38] One study concluded that a derivative ameliorated seizures by regulating the NF-κB/TNF-α/ROS pathway.[37][38]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is a widely used acute screening method to identify compounds with potential antiepileptic activity.[1][37]

Principle: Pentylenetetrazole (PTZ) is a CNS stimulant that acts as a non-competitive GABA-A receptor antagonist. Administering a convulsant dose of PTZ to rodents reliably induces clonic and tonic-clonic seizures. A potential anticonvulsant agent will either delay the onset of these seizures or prevent them entirely.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult male Swiss albino mice, acclimatized for at least one week.

-

Divide animals into groups (n=6-10 per group): Vehicle Control, Positive Control (e.g., Diazepam), and Test Groups (receiving different doses of the pyrazolone derivative).

-

-

Compound Administration:

-

Administer the pyrazolone derivative or vehicle (e.g., saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.).

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

-

Induction of Seizures:

-

Administer a subcutaneous (s.c.) or i.p. injection of a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

-

Observation and Scoring:

-

Immediately after PTZ injection, place each mouse in an individual observation cage.

-

Observe the animals continuously for 30 minutes.

-

Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic seizure.

-

Record the presence or absence of tonic hind-limb extension and mortality.

-

-

Data Analysis:

-

Compare the seizure latency times between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Analyze the percentage of animals protected from tonic seizures and mortality in each group using Fisher's exact test.

-

A significant increase in seizure latency or a significant percentage of protection indicates potential anticonvulsant activity.[39]

-

Conclusion and Future Perspectives

The pyrazolone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from established anti-inflammatory effects to promising anticancer, antimicrobial, and anticonvulsant potential. The versatility of the pyrazolone core allows for the synthesis of vast chemical libraries, providing a fertile ground for identifying novel therapeutic leads.

Future research should focus on designing derivatives with enhanced selectivity and potency for specific molecular targets, thereby minimizing off-target effects and improving safety profiles. The integration of computational modeling and in-silico screening will be instrumental in rationally designing next-generation pyrazolone-based drugs. As our understanding of disease pathology deepens, the pyrazolone scaffold will undoubtedly continue to be a source of innovative and impactful medicines.

References

- The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025). [Source Not Available].

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.

- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). Benchchem.

- Broth Dilution Method for MIC Determin

- Broth Microdilution. (n.d.). MI - Microbiology.

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Journal of Applied Pharmaceutical Science.

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). [Source Not Available].

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). [Source Not Available].

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online.

- MTT Assay Protocol. (n.d.).

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).

- Pharmacological activities of pyrazolone deriv

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2025). [Source Not Available].

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- MTT assay protocol. (n.d.). Abcam.

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm

- Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2025). [Source Not Available].

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025).

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021).

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.

- Pyrazolone deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm

- Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (n.d.). Benchchem.

- COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience.

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. mdpi.com [mdpi.com]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 29. tandfonline.com [tandfonline.com]

- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Broth Microdilution | MI [microbiology.mlsascp.com]

- 32. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 35. protocols.io [protocols.io]

- 36. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - ProQuest [proquest.com]

- 39. researchgate.net [researchgate.net]

A-Z Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate: A Cornerstone Building Block for Modern Synthesis

Abstract

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, a prominent member of the pyrazolone family, stands as a uniquely versatile and powerful building block in synthetic organic and medicinal chemistry. Its strategically positioned functional groups—a reactive β-keto ester system, an active methylene group, and a modifiable phenyl group—provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this cornerstone molecule, from its fundamental synthesis and physicochemical properties to its advanced applications in constructing complex, biologically active heterocyclic systems. We will delve into the causality behind key experimental protocols and showcase its role in multicomponent reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource to unlock its full synthetic potential.

Introduction: The Strategic Value of a Pyrazolone Core

Heterocyclic compounds form the bedrock of modern pharmaceuticals and agrochemicals. Among them, the pyrazole nucleus is a "privileged scaffold," appearing in numerous approved drugs. This compound (hereafter referred to as 1 ) is a key intermediate that provides facile access to a vast chemical space of pyrazole derivatives.[1] Its structure, featuring a pyrazolone ring fused with a phenyl group and an ethyl ester, makes it an ideal precursor for developing novel therapeutic agents.[1] The significance of 1 lies in its inherent reactivity, which allows for selective modifications at multiple sites, enabling the systematic construction of molecular libraries for drug discovery and development programs.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is paramount for any building block. Compound 1 is most reliably prepared via a cyclocondensation reaction.

Optimized Synthetic Protocol

The classical and efficient synthesis involves the reaction of diethyl ethoxymethylenemalonate with phenylhydrazine.[2] The choice of reagents is strategic; diethyl ethoxymethylenemalonate provides the three-carbon backbone and the ester functionality, while phenylhydrazine introduces the N-phenylpyrazole core in a single, high-yielding step.

Experimental Protocol: Synthesis of Compound 1 [2]

-

To a stirred suspension of potassium carbonate (K₂CO₃, 1.00 equiv) and phenylhydrazine (1.00 equiv) in water (approx. 3.75 mL per mmol of phenylhydrazine), add diethyl ethoxymethylenemalonate (1.00 equiv).

-

Heat the reaction mixture to 100 °C and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).

-

Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers and wash with 2 M aqueous sodium hydroxide (NaOH) solution. This step is crucial for removing any unreacted starting materials and acidic byproducts.

-

Acidify the combined aqueous layers to a pH of 1-2 using 4 M aqueous hydrochloric acid (HCl). This protonates the pyrazolone product, making it soluble in the organic phase.

-

Extract the acidified aqueous layer three times with EtOAc.

-

Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting off-white to brown solid is typically obtained in high purity (>90%), with yields often exceeding 90%.[2] Further purification can be achieved by recrystallization from ethanol.

Physicochemical and Spectral Data

Accurate characterization is essential for verifying the identity and purity of the building block before its use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][3] |

| Molecular Weight | 232.24 g/mol | [1][3] |

| CAS Number | 30588-33-1 | [3] |

| Appearance | Off-white to brown solid | [2] |

| Melting Point | Data not consistently reported, purification often by recrystallization. |

Spectral Data Summary